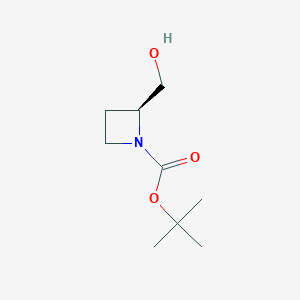
Acide 1-Boc-pipéridine-3-acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-piperidine-3-acetic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Boc-piperidine-3-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Boc-piperidine-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-piperidine-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et Conception de Médicaments
Acide 1-Boc-pipéridine-3-acétique : est un bloc de construction précieux dans la synthèse de divers composés pharmaceutiques. Sa structure est essentielle dans la construction de dérivés de pipéridine, qui sont intégrés à de nombreux médicaments . La polyvalence du composé permet la création de molécules aux effets thérapeutiques potentiels, en particulier dans le domaine des troubles neurologiques et psychologiques .
Synthèse Organique
En chimie organique, This compound sert d'intermédiaire pour la synthèse de composés organiques plus complexes. Il est utilisé dans des réactions multi-composants, des cyclisations et des processus d'annulation, contribuant au développement de nouvelles méthodologies de synthèse .
Recherche Pharmacologique
Ce composé joue un rôle dans l'évaluation pharmacologique de nouveaux médicaments. Ses dérivés sont étudiés pour une large gamme d'activités biologiques, y compris les propriétés anticancéreuses, antivirales et anti-inflammatoires . Cela en fait un contributeur important à la découverte de nouveaux agents thérapeutiques.
Science des Matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés des matériaux au niveau moléculaire. Son incorporation dans des polymères ou d'autres matériaux pourrait potentiellement modifier leurs caractéristiques physiques, telles que la flexibilité, la résistance ou la résistance chimique .
Chimie Analytique
En tant que standard analytique, This compound aide à l'étalonnage des instruments et à la validation des méthodes analytiques. Il contribue à garantir la précision et la fiabilité des analyses chimiques réalisées dans les laboratoires de recherche .
Applications en Biochimie
En biochimie, ce composé est utilisé dans la recherche en protéomique. Il peut être impliqué dans l'étude des interactions et des fonctions des protéines, ainsi que dans l'investigation des voies métaboliques .
Mécanisme D'action
Target of Action
1-Boc-piperidine-3-acetic acid is a biochemical reagent used in proteomics research It’s known to be involved in the knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes .
Mode of Action
The mode of action of 1-Boc-piperidine-3-acetic acid is related to its role in the Knoevenagel Condensation . In this reaction, an enol intermediate is initially formed. This enol then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
The Knoevenagel Condensation, in which 1-Boc-piperidine-3-acetic acid participates, leads to the formation of α,β-unsaturated compounds . These compounds play a crucial role in various biochemical pathways, particularly those involving carbon-carbon bond formations .
Result of Action
The result of the action of 1-Boc-piperidine-3-acetic acid is the formation of α,β-unsaturated compounds via the Knoevenagel Condensation . These compounds have various applications in organic synthesis and can serve as precursors to a wide range of other compounds.
Action Environment
The action of 1-Boc-piperidine-3-acetic acid can be influenced by various environmental factors. For instance, the Knoevenagel Condensation can be catalyzed by different substances, such as the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate . The reaction environment, including factors like temperature and pH, can also impact the efficacy and stability of the compound.
Analyse Biochimique
Biochemical Properties
Piperidine derivatives, which include 1-Boc-piperidine-3-acetic acid, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives have been found to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGREZDLJVVSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399467 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-09-2 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)




![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)





